molecular formula C26H26F2N6O2S2 B2767995 2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one CAS No. 496775-91-8

2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one

Cat. No.: B2767995
CAS No.: 496775-91-8
M. Wt: 556.65
InChI Key: HEJQAGHTFJJJAJ-UHFFFAOYSA-N
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Description

2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is a complex organic compound featuring multiple triazole rings and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions such as:

    Condensation reactions: These are used to form the triazole rings.

    Sulfur insertion:

    Fluorination: The addition of fluorine atoms is achieved through specific reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction times and temperatures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the sulfur atoms.

    Reduction: Reduction reactions can modify the triazole rings.

    Substitution: Halogen atoms, such as fluorine, can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various triazole derivatives.

Scientific Research Applications

2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-ethyl-5-[2-(4-ethyl-5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one is unique due to its complex structure, which includes multiple triazole rings and fluorophenyl groups

Properties

IUPAC Name

2-[[4-ethyl-5-[2-[4-ethyl-5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]ethyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F2N6O2S2/c1-3-33-23(29-31-25(33)37-15-21(35)17-5-9-19(27)10-6-17)13-14-24-30-32-26(34(24)4-2)38-16-22(36)18-7-11-20(28)12-8-18/h5-12H,3-4,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJQAGHTFJJJAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)F)CCC3=NN=C(N3CC)SCC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F2N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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